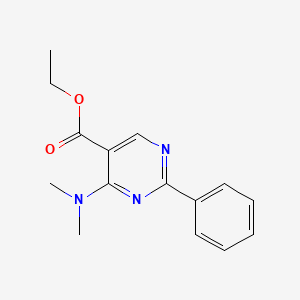
3-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide and its derivatives often involves multi-step chemical reactions, starting from simple precursors. For example, the preparation of structurally related compounds has been achieved through reactions that involve fluorination, amidation, and the incorporation of thiadiazole rings. Such processes are carefully designed to introduce the fluoro and thiadiazole groups in specific positions on the benzamide backbone to achieve the desired structural features (Banu et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and the orientation of functional groups. For instance, X-ray crystal structure analyses show that related compounds can crystallize in different space groups with unique molecular arrangements, highlighting the role of substituents in determining the molecular conformation (Banu et al., 2014).
Chemical Reactions and Properties
3-Fluoro-N-1,3,4-thiadiazol-2-ylbenzamide and its analogs participate in various chemical reactions that are significant for further functionalization or for understanding their reactivity patterns. These reactions include nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles, and the formation of hydrogen bonds, which are crucial for the compound's interaction with biological targets or for forming supramolecular structures. The presence of the fluorine atom and the thiadiazole ring contributes to the compound's electronic properties, affecting its reactivity and interaction with other molecules (Banu et al., 2014).
Propriétés
IUPAC Name |
3-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKPQIYAUIRENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)


![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)


![5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)
![N-(5-chloro-2-methoxybenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5616624.png)
![8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)

![4-{1-(3-chlorobenzyl)-5-[1-(methoxymethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5616643.png)